2,6-Dinitro-4-(acetyl)aminotoluene
Overview
Description
2,6-Dinitro-4-(acetyl)aminotoluene is an organic compound with the molecular formula C9H9N3O5. It is a derivative of toluene, where the methyl group is substituted with two nitro groups at positions 2 and 6, and an acetylamino group at position 4. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dinitro-4-(acetyl)aminotoluene can be synthesized through a multi-step reaction starting from 2,4,6-trinitrotoluene. The process involves the reduction of one of the nitro groups to an amino group, followed by acetylation. The reaction typically involves the use of dioxane, sulfur hydrogen, water, and ammonia .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-(acetyl)aminotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Major Products Formed
Reduction: The major product is 2,6-diamino-4-(acetyl)aminotoluene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Products include various oxidized forms of the original compound, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
2,6-Dinitro-4-(acetyl)aminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(acetyl)aminotoluene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative stress, affecting cellular functions and pathways. The acetylamino group can also interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dinitrotoluene: This compound has similar structural features but lacks the acetyl group.
2,4-Diamino-6-nitrotoluene: Another related compound with different substitution patterns on the toluene ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N-(4-methyl-3,5-dinitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSOXCNNXCPHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288569 | |
Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7142-91-8 | |
Record name | NSC56668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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